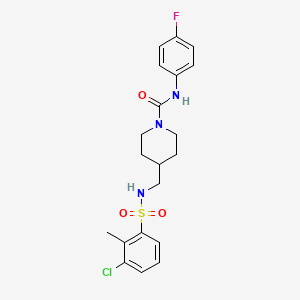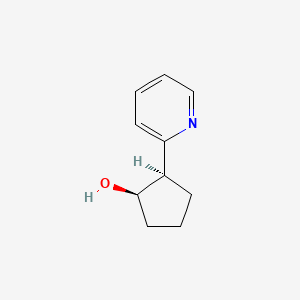![molecular formula C15H13ClO3 B2888556 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438611-17-7](/img/structure/B2888556.png)
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound with the empirical formula C15H13ClO3. It has a molecular weight of 276.71 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=CC=C(C=O)C=C1COC2=CC=C(Cl)C=C2 . This indicates that the compound contains a methoxy group (OCH3), a benzaldehyde group (C6H5CHO), and a chlorophenoxy group (ClC6H4O) linked together. Physical And Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Applications De Recherche Scientifique
Photochemistry and Organic Synthesis
Research has explored the photochemistry of related compounds, which could provide insights into potential applications of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde in synthetic organic chemistry. For instance, the study on the photochemistry of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones revealed that these compounds can undergo photoreactions to form 3-alkoxy-6-methylindan-1-ones with high chemical yields. Such reactions are driven by 1,5-hydrogen migration and cyclization processes, indicating potential utility in synthesizing complex organic molecules with precision (Plíštil et al., 2006).
Chemical Synthesis and Analysis
The synthesis and structural verification of chlorinated vanillins and syringaldehydes have been described, showcasing methodologies that could be relevant for manipulating the structure of this compound. Such processes involve the synthesis of specific benzaldehydes, followed by gas chromatographic separation and mass spectrometry to confirm purity and structure (Hyötyläinen & Knuutinen, 1993).
Catalysis and Material Science
Research on Schiff bases and their metal complexes, such as zinc complexes of benzothiazole-derived Schiff bases with antibacterial activity, may hint at potential catalytic or biological applications of related compounds. These studies focus on synthesizing metal complexes to explore their geometric structure and antibacterial properties, suggesting a pathway for developing new materials or catalysts with specific functions (Chohan, Scozzafava, & Supuran, 2003).
Antioxidant Properties
The synthesis of chalcone derivatives from halogenated vanillin and evaluation of their antioxidant activity demonstrate the interest in derivatives of vanillin-like compounds for their potential health benefits. This research outlines methods for synthesizing and testing the antioxidant properties of these compounds, indicating a potential area of application for this compound in developing antioxidant agents (Rijal, Haryadi, & Anwar, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOBYCAKTJTHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


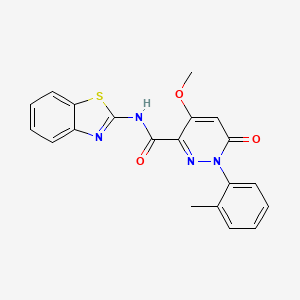

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)

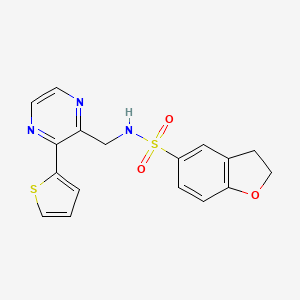
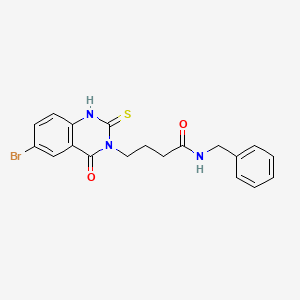

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)

![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)
